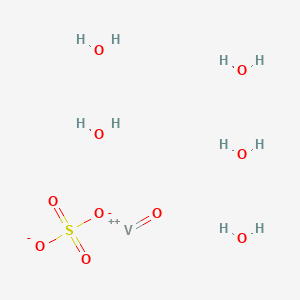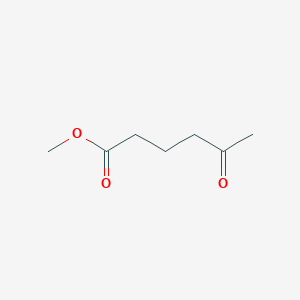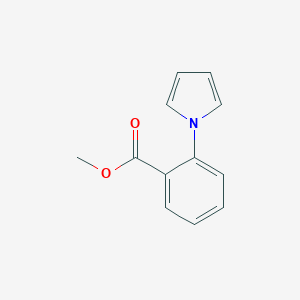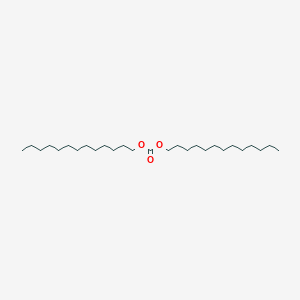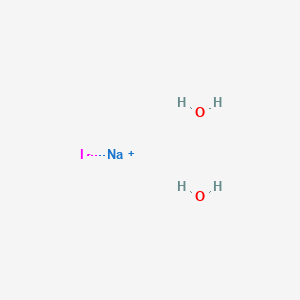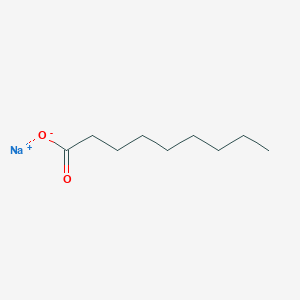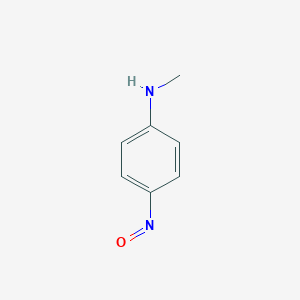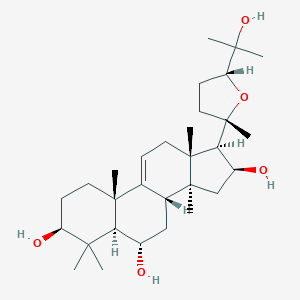
Sapogenin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sapogenin A is a naturally occurring steroid compound that is found in various plants. It belongs to the class of compounds known as sapogenins, which are precursors to the synthesis of various steroids and hormones in the body. Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
作用機序
The mechanism of action of Sapogenin A is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Sapogenin A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Sapogenin A has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Sapogenin A has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In addition, Sapogenin A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One of the main advantages of using Sapogenin A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. In addition, Sapogenin A is readily available from various plant sources, making it relatively easy and cost-effective to obtain. However, one of the main limitations of using Sapogenin A in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on Sapogenin A. One area of interest is its potential use as a natural insecticide and herbicide. Another area of interest is its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, Sapogenin A may have potential applications in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
Conclusion:
Sapogenin A is a naturally occurring steroid compound that has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A can be synthesized from various plant sources and is readily available for use in lab experiments. However, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
合成法
Sapogenin A can be synthesized from various plant sources, including Dioscorea zingiberensis, Dioscorea nipponica, and Trillium erectum. The most common method for the synthesis of Sapogenin A involves the extraction of plant material using solvents such as ethanol or methanol, followed by purification using column chromatography. The purified compound can then be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A has also been investigated for its potential use as a natural insecticide and herbicide.
特性
CAS番号 |
11026-01-0 |
|---|---|
製品名 |
Sapogenin A |
分子式 |
C30H50O5 |
分子量 |
490.7 g/mol |
IUPAC名 |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
InChIキー |
KNESISUQBYQIIU-VQZKCCIMSA-N |
異性体SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
正規SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





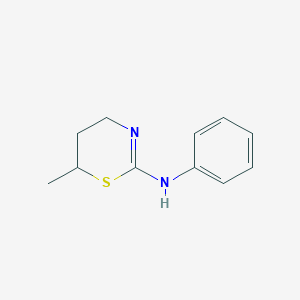
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
